molecular formula C8H8BFO3 B1273695 5-Acetyl-2-fluorophenylboronic acid CAS No. 870777-29-0

5-Acetyl-2-fluorophenylboronic acid

Cat. No. B1273695
M. Wt: 181.96 g/mol
InChI Key: FQVNUEBNRAIKBR-UHFFFAOYSA-N
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Description

5-Acetyl-2-fluorophenylboronic acid is a heterocyclic organic compound . It is often used as a reactant in Suzuki cross-coupling reactions .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of pinacol boronic esters is not well developed . Hydrolysis of some phenylboronic pinacol esters is described and the kinetics is dependent on the substituents in the aromatic ring .


Molecular Structure Analysis

The molecular formula of 5-Acetyl-2-fluorophenylboronic acid is C8H8BFO3 . The molecular weight is 181.96 .


Chemical Reactions Analysis

5-Acetyl-2-fluorophenylboronic acid is involved in Suzuki cross-coupling reactions . It is also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .


Physical And Chemical Properties Analysis

The density of 5-Acetyl-2-fluorophenylboronic acid is approximately 1.3±0.1 g/cm3 . The boiling point is around 376.1±52.0 °C at 760 mmHg . The molar refractivity is 42.8±0.4 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 5-Acetyl-2-fluorophenylboronic acid is synthesized through various chemical reactions, including Grignard reactions, protection of carbonyl groups, substitution by borono groups, and bromination. These processes lead to the formation of related compounds like 4-(2-Bromoacetyl)-3-fluorophenylboronic acid (Liu Zao, 2005).

  • Coupling Reactions : The compound is used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize various derivatives, demonstrating its utility in creating new molecular structures with diverse electronic effects (H. Ikram et al., 2015).

  • Pharmacological Aspects : In pharmacological research, derivatives of phenylboronic acids, including 5-Acetyl-2-fluorophenylboronic acid, are explored for their potential in experimental oncology, specifically in inducing apoptosis in cancer cells (Mateusz Psurski et al., 2018).

Biomedical Applications

  • Glucose Sensing : Modified nanoparticles of 5-Acetyl-2-fluorophenylboronic acid are employed in the development of glucose sensors. These sensors can dynamically quantify glucose levels, which is significant for diabetes management and other medical applications (K. Cao et al., 2014).

  • Fluorescence Studies : The fluorescence quenching properties of derivatives of phenylboronic acids, like 5-Acetyl-2-fluorophenylboronic acid, are studied for various applications in analytical chemistry and biosensing (H. S. Geethanjali et al., 2015).

Material Science and Electrochemistry

  • Electrochemical Properties : Research includes studying the electrochemical properties of organoboronic acids, including 5-Acetyl-2-fluorophenylboronic acid, in the presence of fluoride ions. This research contributes to understanding the electrochemical behavior of these compounds and their potential applications (J. Suzuki et al., 2016).

  • Supercapacitor Application : Fluorine-substituted conjugated polymers, including those based on 5-Acetyl-2-fluorophenylboronic acid, are developed as charge storage materials for supercapacitors, demonstrating its application in energy storage technologies (Rui Wang et al., 2019).

Safety And Hazards

5-Acetyl-2-fluorophenylboronic acid is classified as a skin irritant and serious eye irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(5-acetyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVNUEBNRAIKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376840
Record name 5-Acetyl-2-fluorophenylboronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70376840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-fluorophenylboronic acid

CAS RN

870777-29-0
Record name 2-Fluoro-5-acetylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boronic acid, B-(5-acetyl-2-fluorophenyl)
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